molecular formula C6H14N2O3S2 B15312444 N-(1-Oxido-1l6-thiomorpholin-1-ylidene)ethanesulfonamide

N-(1-Oxido-1l6-thiomorpholin-1-ylidene)ethanesulfonamide

Cat. No.: B15312444
M. Wt: 226.3 g/mol
InChI Key: OJZUEOPGLRCHMD-UHFFFAOYSA-N
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Description

N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide typically involves the reaction of thiomorpholine with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiomorpholine ring can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide
  • 4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide

Uniqueness

N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide stands out due to its specific structural features, such as the ethane-1-sulfonamide group, which can impart unique reactivity and biological activity compared to its analogs. The presence of different substituents on the thiomorpholine ring or the sulfonamide group can significantly alter the compound’s properties and applications.

This detailed article provides a comprehensive overview of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H14N2O3S2

Molecular Weight

226.3 g/mol

IUPAC Name

N-(1-oxo-1,4-thiazinan-1-ylidene)ethanesulfonamide

InChI

InChI=1S/C6H14N2O3S2/c1-2-13(10,11)8-12(9)5-3-7-4-6-12/h7H,2-6H2,1H3

InChI Key

OJZUEOPGLRCHMD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N=S1(=O)CCNCC1

Origin of Product

United States

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